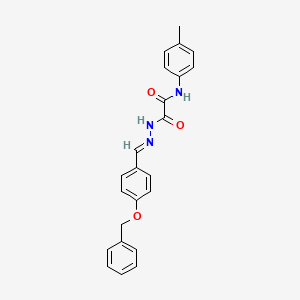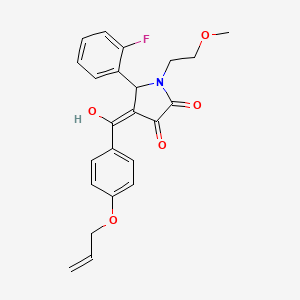![molecular formula C21H22N4O4S3 B12031211 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12031211.png)
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with the chemical formula C20H20N4O3S3 , is a fascinating hybrid molecule that combines elements from different chemical families. Let’s break it down:
-
Thiadiazole Ring : The core structure features a 1,3,4-thiadiazole ring , which contains sulfur and nitrogen atoms. This ring system is known for its diverse biological activities and has been explored in drug discovery.
-
Benzylsulfanyl Group : The benzylsulfanyl group (C6H5CH2S-) is attached to the thiadiazole ring. It imparts unique properties to the compound.
-
Trimethoxyphenyl Side Chain : The N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide portion adds complexity. The trimethoxyphenyl group enhances solubility and may influence biological interactions.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for this compound. Researchers have employed condensation reactions, cyclizations, and hydrazide formation. Detailed procedures are available in the literature.
Industrial Production::
Chemical Reactions Analysis
Reactivity::
- Oxidation : The sulfur-containing moiety may undergo oxidation, leading to various oxidation states.
- Substitution : The benzylsulfanyl group can participate in nucleophilic substitution reactions.
- Reduction : Reduction of the carbonyl group (C=O) in the hydrazide portion is feasible.
- Oxidation : Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
- Substitution : Alkyl halides or other electrophiles.
- Reduction : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:: The specific products depend on reaction conditions. Oxidation may yield sulfoxides or sulfones, while substitution could lead to various derivatives.
Scientific Research Applications
Chemistry::
- Medicinal Chemistry : Exploration of its pharmacological properties.
- Materials Science : Potential as a building block for functional materials.
- Antibacterial Activity : Investigate its antibacterial potential.
- Anticancer Properties : Assess its effects on cancer cells.
- Anti-inflammatory Activity : Study its impact on inflammation pathways.
- Dyes and Pigments : The trimethoxyphenyl group suggests potential colorant applications.
- Agrochemicals : Investigate pesticidal properties.
Mechanism of Action
The compound’s mechanism likely involves interactions with cellular targets. Further studies are needed to elucidate specific pathways.
Comparison with Similar Compounds
While no direct analogs are mentioned, we can compare it to related structures:
Properties
Molecular Formula |
C21H22N4O4S3 |
|---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H22N4O4S3/c1-27-16-9-15(10-17(28-2)19(16)29-3)11-22-23-18(26)13-31-21-25-24-20(32-21)30-12-14-7-5-4-6-8-14/h4-11H,12-13H2,1-3H3,(H,23,26)/b22-11+ |
InChI Key |
QZMBWMNRIPZYGG-SSDVNMTOSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[(3-chloro-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12031132.png)
![2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12031139.png)
![4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12031142.png)
![4-((E)-{[3-(3-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol](/img/structure/B12031143.png)



![4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12031164.png)
![4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate](/img/structure/B12031174.png)

![3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12031180.png)


